molecular formula C18H17N3O3 B2603983 N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-62-8

N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2603983
CAS No.: 899968-62-8
M. Wt: 323.352
InChI Key: NXRARLWVAYTESJ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Systems

Research has demonstrated the compound's utility in the synthesis of new heterocyclic systems, with potential implications for drug design and discovery. For instance, Deady and Devine (2006) explored the Hofmann rearrangement and subsequent reactions of a related compound to produce novel heterocycles, showcasing typical pyrrole-type reactivity and highlighting a new route for heterocyclic synthesis Novel annulated products from aminonaphthyridinones.

Binding and Molecular Docking Studies

The compound and its derivatives have been investigated for their binding properties through molecular docking studies. Vennila et al. (2020) synthesized a series of dibenzo[b,h][1,6]naphthyridinecarboxamides, demonstrating significant anticancer activity through binding studies against the A549 cell line. Molecular docking provided insights into the dibenzo[b,h][1,6]naphthyridine scaffold's utility in drug discovery, particularly as inhibitors of the PDK1 kinase Structure-based design, synthesis, biological evaluation, and molecular docking of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides.

Antibacterial and Antifungal Activities

The exploration of the compound's derivatives has extended to antibacterial and antifungal applications. Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities comparable to standard agents like Ampicillin and Flucanazole. This study underscores the potential of such derivatives in antimicrobial drug development Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents.

Cytotoxic Activity

Investigations into the compound's cytotoxic activity have revealed promising results against cancer cell lines. Deady et al. (2005) extended their work on carboxamides derived from benzo[b][1,6]naphthyridin-(5H)ones, identifying compounds with potent cytotoxicity against murine leukemia and lung carcinoma cell lines. This research highlights the compound's potential in cancer therapy, particularly through the synthesis of carboxamide derivatives Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines . This compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors . The changes in neurotransmitter levels may be related to its affinity for 5-HT 2A receptor .

Cellular Effects

N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been associated with severe adverse reactions including cases of acute intoxication, with brain and liver toxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent serotonin 5-HT2A receptor agonist hallucinogen .

Temporal Effects in Laboratory Settings

It has been observed that the presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound shows hallucinogenic activity in a wide range of doses .

Transport and Distribution

It is known that this compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors .

Subcellular Localization

It is known that this compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21-16-12(7-5-9-19-16)10-14(18(21)23)17(22)20-11-13-6-3-4-8-15(13)24-2/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRARLWVAYTESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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